

Clinical Dosing and Associated Toxicities

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: TAS0728

CAS No.: 2088323-16-2

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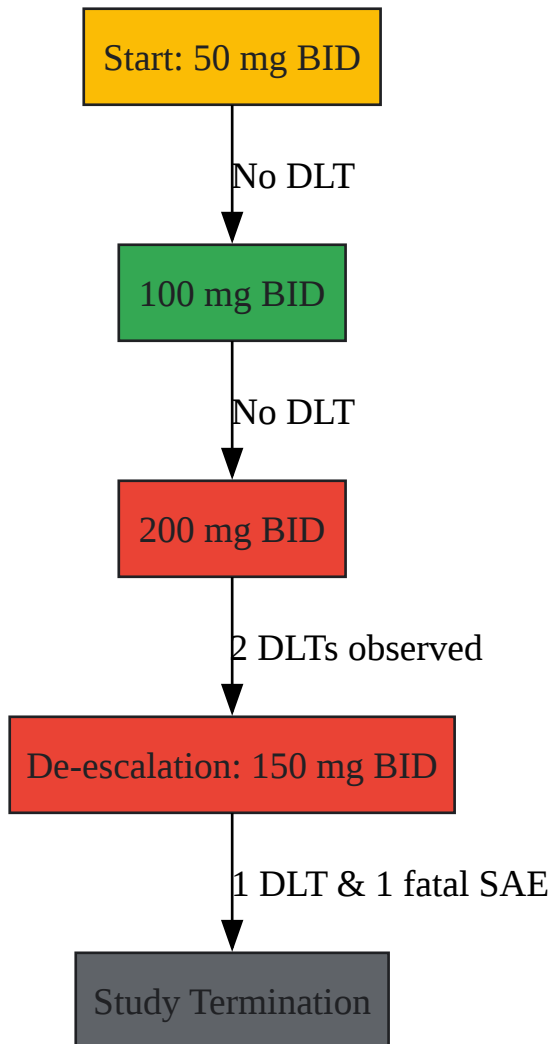
The table below summarizes the dose levels tested in the first-in-human phase I study and the Dose-Limiting Toxicities (DLTs) that were observed [1] [2] [3]:

Dose Level	Number of Patients	Key Safety Observations
200 mg BID	Not specified	Two DLTs (both Grade 3 diarrhea lasting >48 hours, unresponsive to aggressive antidiarrheal treatment) [1] [2].
150 mg BID	Not specified	One DLT (Grade 3 diarrhea). One fatal case of cardiac arrest; causal relationship to TAS0728 could not be excluded [1] [2].
100 mg BID	Not specified	No DLTs reported in the search results.
50 mg BID	Not specified	No DLTs reported in the search results.
Total Enrolled	19	The study was stopped due to unacceptable toxicity. The Maximum Tolerated Dose (MTD) was not determined [1] [2].

Study Design and Dose-Limiting Toxicity (DLT) Criteria

The phase I study was designed to evaluate the safety of **TAS0728** in patients with advanced solid tumors harboring HER2 or HER3 aberrations [2] [3].

- **Study Design:** The trial was an open-label, dose-escalation study following a "3 + 3" design. The planned dose levels were 50, 100, 200, 400, 600, and 800 mg, administered orally twice a day (BID) in 21-day cycles [2] [3].
- **Dose Escalation Logic:** The diagram below illustrates the dose escalation and de-escalation process based on the observed DLTs.



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- **DLT Definition:** DLTs were defined as treatment-related adverse events occurring in the first 21-day cycle and assessed using CTCAE v5.0. A key example is **Grade \geq 3 diarrhea**, which was considered a DLT only if it lasted **>48 hours and was unresponsive to intensive antidiarrheal medication** [2] [3].
- **Safety Assessments:** Patients were closely monitored for pre-identified risks from preclinical studies, including diarrhea, nausea, lymphopenia, and increased serum amylase/lipase. Assessments included lab evaluations, ECGs, echocardiograms, and physical examinations [2] [3].

Critical Safety Findings and Trial Outcome

The dose escalation was halted after evaluating the 150 mg and 200 mg BID doses. The primary reasons were [1] [2]:

- **Gastrointestinal Toxicity:** Grade 3 diarrhea was a recurring and dose-limiting issue.
- **Cardiac Toxicity:** A fatal cardiac arrest occurred in one patient after one cycle at 150 mg BID. While the etiology was unclear, the temporal association led the investigators to consider a possible relationship to **TAS0728**.
- **Risk-Benefit Assessment:** The sponsor determined that the overall risk-benefit profile was no longer favorable, leading to the termination of the study. Consequently, the **Maximum Tolerated Dose was not established**, and no Recommended Phase II Dose was determined.

Conclusion for Researchers

The clinical development of **TAS0728** for advanced solid tumors was discontinued during the initial dose-escalation phase due to significant safety concerns, including severe diarrhea and a potential risk of cardiac arrest. The available data does not support the establishment of safe dose modification guidelines for clinical use.

For continued research, particularly in preclinical settings, the provided information on toxicities and the narrow therapeutic window observed in humans is critical for informing future compound design and toxicology studies.

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References

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